1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one
Description
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c13-9-4-3-7-14-10(9)15-11(16)17-8-12(15)5-1-2-6-12/h3-4,7H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTGLWUGVPHUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)COC(=O)N2C3=C(C=CC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188799 | |
| Record name | 3-Oxa-1-azaspiro[4.4]nonan-2-one, 1-(3-fluoro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-86-1 | |
| Record name | 3-Oxa-1-azaspiro[4.4]nonan-2-one, 1-(3-fluoro-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxa-1-azaspiro[4.4]nonan-2-one, 1-(3-fluoro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Spiro Oxazolidinone Core
The spiro[4.4]nonane backbone is constructed via intramolecular cyclization of nitroalkane precursors. Key steps include:
- Michael Addition : Nitrocyclohexane reacts with acrolein in a methanolic sodium methoxide solution to form a nitroaldehyde intermediate (e.g., 3b in Scheme 1 of).
- Protection : The aldehyde group is protected as a 1,3-dioxolane to prevent side reactions.
- Reduction : Zinc dust and ammonium chloride reduce the nitro group to a hydroxylamine.
- Cyclization : Acidic hydrolysis of the dioxolane followed by basification induces intramolecular cyclization, yielding the spiro oxazolidinone structure.
Data Table 1: Key Steps for Spiro Core Synthesis
Introduction of the 3-Fluoropyridin-2-yl Group
The fluoropyridine moiety is introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution :
- Sonogashira Coupling : A terminal alkyne (e.g., ethynyltrimethylsilane) reacts with a halogenated pyridine (e.g., 2-bromo-3-fluoropyridine) in the presence of Pd(PPh₃)₂Cl₂/CuI, followed by deprotection.
- Buchwald-Hartwig Amination : The spiro oxazolidinone’s nitrogen reacts with a bromo- or iodo-pyridine derivative using a palladium catalyst (e.g., XPhos Pd G3).
Data Table 2: Coupling Reaction Optimization
Final Functionalization and Purification
Post-coupling, the product is purified via flash chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity is confirmed by HPLC and NMR.
- Steric hindrance from the spiro structure slows reaction rates but improves stability.
- Electron-withdrawing fluorine on pyridine enhances coupling efficiency by activating the ring.
- Optimal yields are achieved under inert (argon) conditions to prevent oxidation.
Alternative Routes
- One-Pot Synthesis : Combining cyclization and coupling in a single pot reduces steps but requires precise stoichiometry (yields ~50%).
- Enzymatic Resolution : Chiral variants are resolved using lipases (e.g., Candida antarctica), though this is less common for fluorinated targets.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Spirocyclic Compounds
The spiro[4.4]nonane scaffold is a versatile framework in organic synthesis. Below is a comparative analysis with structurally related compounds:
Core Structural Variations
Functional Group Impact
- Fluoropyridinyl Group: The 3-fluoropyridinyl moiety in the target compound may enhance metabolic stability and target binding compared to non-fluorinated analogs (e.g., phenyl or alkyl substituents) .
- Spirocyclic Lactams: Unsaturated variants (e.g., non-1-en-4-one) exhibit distinct reactivity, such as susceptibility to Michael addition or Diels-Alder reactions, which could limit stability in biological systems .
Biological Activity
1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one is a spirocyclic compound characterized by its unique combination of a pyridine ring and a spirocyclic nonane framework. This compound, identified by the CAS number 1803587-86-1, has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 236.24 g/mol. The structure features a fluorinated pyridine moiety, which enhances its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 236.24 g/mol |
| CAS Number | 1803587-86-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorinated pyridine ring may enhance binding affinity and selectivity towards these targets, potentially leading to inhibition or activation of various biological pathways.
Anticonvulsant Activity
Research has indicated that compounds with similar structural motifs exhibit anticonvulsant properties. For instance, studies involving spirosuccinimides have demonstrated that modifications in the carbocyclic nucleus significantly influence anticonvulsant activity, suggesting that this compound could also possess similar effects due to its unique structure .
Case Studies
Case Study 1: Anticonvulsant Evaluation
A study investigated a series of spirosuccinimides for their anticonvulsant activity, revealing that certain structural modifications led to enhanced efficacy in the maximal electroshock (MES) test. This suggests that further exploration of the spirocyclic framework in compounds like this compound could yield promising results in treating seizure disorders .
Case Study 2: Pharmacological Profiling
Pharmacological profiling of related compounds has shown that spirocyclic derivatives can exhibit varied biological activities, including antimicrobial and anticancer effects. The unique combination of functional groups in this compound may contribute to a diverse pharmacological profile, warranting further investigation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| N-(benzyloxy)-2-Azaspiro[4.4]nonane | Anticonvulsant | Contains a benzyloxy group |
| Spirosuccinimide | Anticonvulsant | Varies in carbocyclic nucleus |
| 1-(3-Fluorophenyl)-spirocyclic | Antimicrobial | Fluorinated phenyl group |
Q & A
Q. What are the established synthetic routes for 1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves a multi-step process, including:
- Cyclization : Formation of the spirocyclic core via intramolecular cyclization, as demonstrated in analogous spiro compounds (e.g., GP2 procedure yielding 77% for a related 1-phenyl-3-oxa-1-azaspiro[4.4]non-6-en-2-one) .
- Fluoropyridine Incorporation : Introduction of the 3-fluoropyridinyl group via nucleophilic substitution or cross-coupling reactions. For example, fluorinated aryl groups are often introduced using Suzuki-Miyaura coupling under palladium catalysis .
- Optimization Strategies : Yield improvements can be achieved by adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst loading. Microwave-assisted synthesis may reduce reaction time .
Q. How is the structural integrity of this compound validated experimentally?
Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 156.6 ppm for carbonyl groups in spirocyclic lactams) confirm the spiro architecture and fluoropyridine substitution .
- HRMS : High-resolution mass spectrometry (e.g., observed m/z 238.0848 [M+Na]⁺) validates molecular formula .
- IR Spectroscopy : Absorbance at ~1744 cm⁻¹ confirms lactam C=O stretching .
- X-ray Crystallography : Resolves spirocyclic conformation and stereochemistry, though no direct data exists for this compound; analogous structures (e.g., (5S)-7-(pyrazin-2-yl)-2-oxa-7-azaspiro[4.4]nonane) are resolved via crystallography .
Q. What are the solubility and LogP properties of this compound, and how do they influence experimental design?
Methodological Answer:
- Solubility : Predicted to be soluble in polar aprotic solvents (DMSO, methanol) but poorly soluble in water due to hydrophobic spiro and fluoropyridine groups. Analogous compounds (e.g., 3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole) exhibit similar behavior .
- LogP : Estimated LogP ~0.5 (based on structurally related 6-hydroxy-1-azaspiro[4.4]nonan-2-one), suggesting moderate lipophilicity .
- Experimental Implications : Use DMSO for stock solutions in biological assays; partition coefficient adjustments may enhance bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Methodological Answer:
- Structural Modifications : Synthesize analogs with variations in:
- Biological Testing :
Q. Table 1: Comparison of Spirocyclic Analogs and Their Bioactivities
Q. How can conflicting data in pharmacological studies (e.g., efficacy vs. toxicity) be resolved?
Methodological Answer:
- Dose-Response Curves : Establish therapeutic index (TI) using IC₅₀ (activity) vs. LD₅₀ (toxicity) .
- Orthogonal Assays : Validate results across multiple models (e.g., cell-based vs. ex vivo).
- Metabolic Profiling : Identify toxic metabolites via LC-MS/MS; adjust functional groups to reduce off-target effects .
Q. What computational approaches are suitable for predicting target interactions?
Methodological Answer:
Q. How can the compound’s stability under physiological conditions be evaluated?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC (e.g., ammonium acetate buffer at pH 6.5 for assay compatibility) .
- Thermal Stability : Accelerated stability studies at 40°C/75% RH for 4 weeks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
